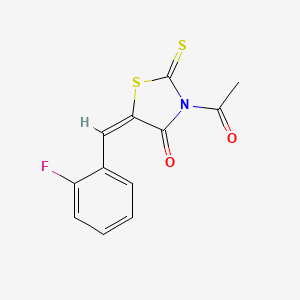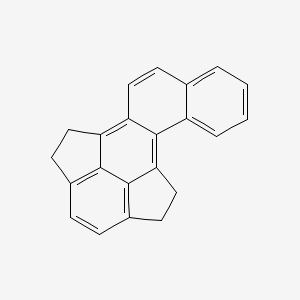
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C22H16, and it has a molecular weight of 280.38 .
Preparation Methods
The synthesis of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential toxicological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Benzo[fg]cyclopent[a]anthracene: Similar in structure but differs in the arrangement of aromatic rings.
Cyclopent[fg]aceanthrylene: Shares some structural features but has different chemical properties. The uniqueness of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- lies in its specific arrangement of rings and the resulting chemical behavior
Properties
CAS No. |
3570-54-5 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
hexacyclo[10.8.2.02,11.03,8.015,22.018,21]docosa-1,3,5,7,9,11,15(22),16,18(21)-nonaene |
InChI |
InChI=1S/C22H16/c1-2-4-16-13(3-1)7-10-18-17-11-8-14-5-6-15-9-12-19(22(16)18)21(15)20(14)17/h1-7,10H,8-9,11-12H2 |
InChI Key |
JOSBVBHHXHTLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=CC4=CC=CC=C4C3=C5CCC6=C5C2=C1C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


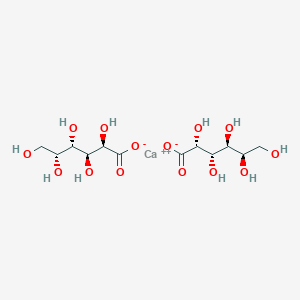
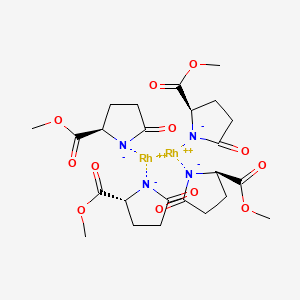
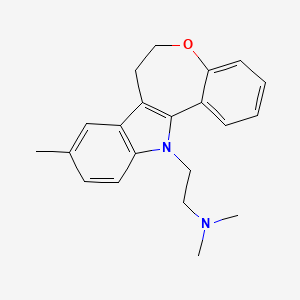
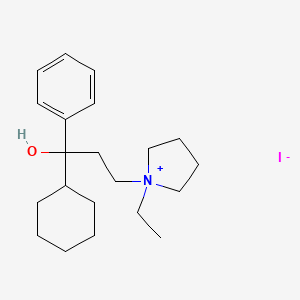
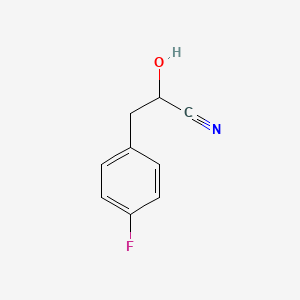
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
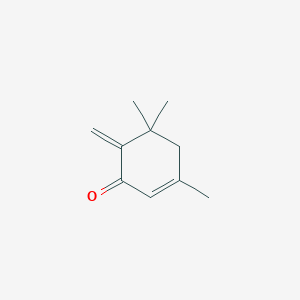
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
